molecular formula C16H14N4S B2739652 3-Ethyl-9-(p-tolyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 315677-05-5

3-Ethyl-9-(p-tolyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B2739652
CAS No.: 315677-05-5
M. Wt: 294.38
InChI Key: RDHDNXBKSYZUIT-UHFFFAOYSA-N
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Description

3-Ethyl-9-(p-tolyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that combines multiple ring structures, including thieno, triazolo, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-9-(p-tolyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and triazolo intermediates under controlled conditions. For instance, the reaction might start with the formation of a thieno[3,2-e]pyrimidine intermediate, which is then subjected to further cyclization with a triazole derivative in the presence of a suitable catalyst, such as triethylamine, under reflux conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-9-(p-tolyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, particularly at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce various hydrogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine: Lacks the ethyl and p-tolyl substituents but shares the core structure.

    9-(p-Tolyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine: Similar but without the ethyl group.

    3-Ethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine: Similar but without the p-tolyl group.

Uniqueness

The presence of both the ethyl and p-tolyl groups in 3-Ethyl-9-(p-tolyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine enhances its lipophilicity and may improve its ability to interact with biological membranes, potentially increasing its efficacy as a drug candidate.

Properties

IUPAC Name

5-ethyl-12-(4-methylphenyl)-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4S/c1-3-13-18-19-15-14-12(11-6-4-10(2)5-7-11)8-21-16(14)17-9-20(13)15/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHDNXBKSYZUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=NC3=C2C(=CS3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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